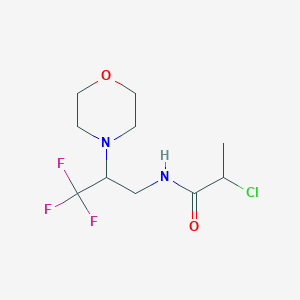
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as CF3-MPQA and is used in scientific research for its unique properties.
Wirkmechanismus
CF3-MPQA inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups from ATP to target proteins, which are required for their activation. CK2 is involved in the phosphorylation of many proteins that regulate cell growth and survival, and its inhibition by CF3-MPQA leads to the suppression of these processes.
Biochemical and Physiological Effects:
CF3-MPQA has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. In addition, CF3-MPQA has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
CF3-MPQA has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the function of this enzyme. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising lead compound for the development of anticancer drugs. However, CF3-MPQA has some limitations. It is a relatively new compound, and its long-term toxicity and pharmacokinetics are not well understood. In addition, its high potency may make it difficult to distinguish between specific and non-specific effects.
Zukünftige Richtungen
There are several future directions for the research on CF3-MPQA. One area of interest is the development of more potent and selective inhibitors of CK2 based on the structure of CF3-MPQA. Another area of interest is the investigation of the long-term toxicity and pharmacokinetics of CF3-MPQA, which will be important for its development as a therapeutic agent. Finally, the use of CF3-MPQA in combination with other anticancer drugs or therapies may enhance its efficacy and reduce the risk of resistance.
Synthesemethoden
The synthesis of CF3-MPQA involves the reaction of 3,3,3-trifluoro-2-morpholin-4-ylpropylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
CF3-MPQA is primarily used in scientific research as a tool to study the function of protein kinases. It is a potent and selective inhibitor of protein kinase CK2, which is involved in a variety of cellular processes such as cell growth and differentiation, DNA repair, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. CF3-MPQA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising lead compound for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF3N2O2/c1-7(11)9(17)15-6-8(10(12,13)14)16-2-4-18-5-3-16/h7-8H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOJCLJUVOQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C(F)(F)F)N1CCOCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2911191.png)
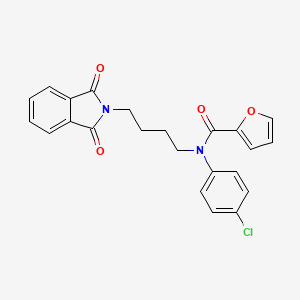
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide](/img/structure/B2911196.png)
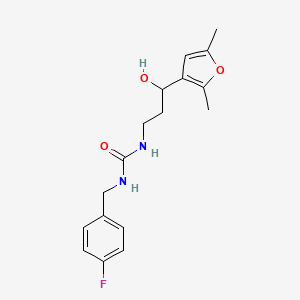
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2911199.png)
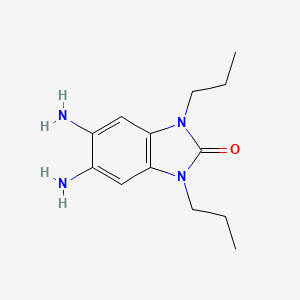
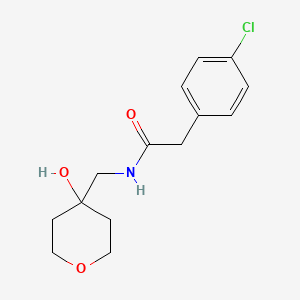
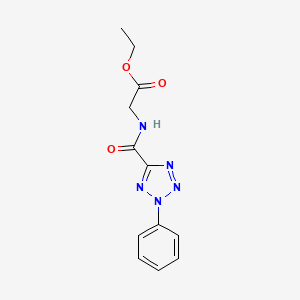

![2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone](/img/structure/B2911205.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)
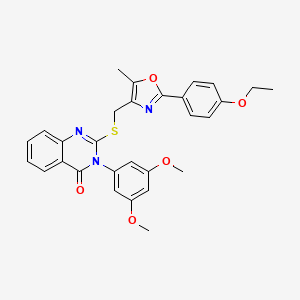
![6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2911213.png)